1,2-Dimethylpiperazine

Übersicht

Beschreibung

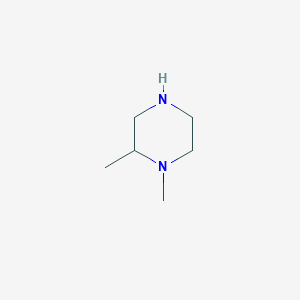

1,2-Dimethylpiperazine (CAS 25057-77-6) is a six-membered heterocyclic compound with two nitrogen atoms and methyl groups at the 1- and 2-positions. Its molecular formula is C₆H₁₄N₂ (molecular weight: 114.19 g/mol). This compound exists as enantiomers, including (R)- and (S)-forms (CAS 485841-52-9 and 485841-50-7), which exhibit stereochemical differences critical in pharmaceutical applications .

Vorbereitungsmethoden

Die Synthese von AZD3759 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und der abschließenden KupplungsreaktionDer letzte Schritt beinhaltet die Kupplung des Chinazolin-Zwischenprodukts mit dem Piperazinderivat unter bestimmten Reaktionsbedingungen .

Analyse Chemischer Reaktionen

AZD3759 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Er kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Chinazolin-Kern zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Anilinteil, um verschiedene Analoga zu bilden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1,2-Dimethylpiperazine is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. Notable applications include:

- Antidepressants : DMP derivatives are explored for their potential as antidepressants, acting on neurotransmitter systems.

- Antimicrobial Agents : Compounds derived from DMP exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial drugs.

Case Study: Synthesis of Antidepressant Derivatives

A study investigated the synthesis of novel antidepressant agents using this compound as a core structure. The derivatives showed promising activity in preclinical models, indicating potential for further development into therapeutic agents.

Agrochemical Applications

In agrochemicals, this compound serves as an important building block for the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions enhances the efficacy of these products.

- Pesticide Development : Research has shown that DMP derivatives can improve the effectiveness of existing pesticide formulations by enhancing their stability and bioavailability.

Material Science Applications

This compound is also used in the production of advanced materials:

- Polymer Synthesis : It acts as a curing agent in the production of polyurethane foams and resins. The compound's amine functionality promotes cross-linking reactions that enhance material properties.

- Surfactant Production : DMP is employed as an intermediate in the synthesis of cationic surfactants used in various industrial applications.

Table: Applications of this compound

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Antidepressants, Antimicrobials | Enhanced biological activity |

| Agrochemicals | Pesticides, Herbicides | Improved stability and efficacy |

| Material Science | Polyurethane foams, Resins | Enhanced mechanical properties |

| Cationic surfactants | Versatile applications in industry |

Wirkmechanismus

AZD3759 exerts its effects by selectively inhibiting the epidermal growth factor receptor tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival, leading to the apoptosis of cancer cells. The compound’s ability to penetrate the blood-brain barrier allows it to effectively target central nervous system metastases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural isomers and derivatives of piperazine with methyl substitutions differ in reactivity, applications, and physicochemical properties due to variations in methyl group positions and stereochemistry.

1,3-Dimethylpiperazine

- Structure : Methyl groups at 1- and 3-positions.

- Synthesis : Used in nucleophilic displacement reactions to synthesize 4H-1,2,6-thiadiazin-4-ones, which are explored as anticancer agents and organic photovoltaics .

- Differentiation : The 1,3-substitution pattern reduces steric hindrance compared to 1,2-dimethylpiperazine, favoring specific ring-opening reactions .

1,4-Dimethylpiperazine (N,N’-Dimethylpiperazine)

- Structure : Methyl groups at 1- and 4-positions (axial positions).

- Reactivity: Forms a 2:1 adduct with triphenylsilanol in methanol, contrasting with the 1:4 adducts formed by other diamines like DABCO. This reflects its ability to act as a bidentate ligand .

- Applications : Less common in pharmaceuticals but relevant in coordination chemistry and materials science .

2,6-Dimethylpiperazine

- Structure : Methyl groups at 2- and 6-positions (cis or trans).

- Synthesis : Produced via catalytic amination of glycerol under high hydrogen pressure (200°C, 100 bar H₂), highlighting its role in bio-renewable feedstock valorization .

- Applications : Primarily used in industrial catalysis and polymer chemistry .

Stereochemical and Functional Comparisons

Enantiomers of this compound

- (R)-1,2-Dimethylpiperazine and (S)-1,2-Dimethylpiperazine exhibit distinct biological activities due to conformational constraints. For example, the (S)-enantiomer is prioritized in drug synthesis for its optimal binding to targets like opioid receptors .

- Cost and Availability : The synthesis of enantiomerically pure forms is cost-intensive, limiting their use compared to racemic mixtures or simpler analogs like N-methylpiperazine .

Physicochemical Properties

Research Findings and Industrial Relevance

- This compound in Drug Design : Retained in lead optimization due to its balanced hydrophobicity and hydrogen-bonding capacity, despite challenges in stereoselective synthesis .

- 1,3-Dimethylpiperazine in Heterocycles: Enables the synthesis of non-S-oxidized 1,2,6-thiadiazines, a promising class for photovoltaics and anticancer agents .

Biologische Aktivität

1,2-Dimethylpiperazine (DMP) is a cyclic amine that has garnered attention in pharmacological research due to its diverse biological activities. This compound is a derivative of piperazine, which is known for its broad spectrum of biological effects, including antimicrobial, antitumor, and neuroprotective properties. The following sections will explore the biological activity of DMP, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₈N₂

- Molar Mass : 142.25 g/mol

- Structure : The compound features a six-membered ring with two nitrogen atoms and two methyl groups attached to the first and second carbon atoms.

The biological activity of DMP can be attributed to several mechanisms:

- Receptor Modulation : DMP has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its neuropharmacological effects.

- Inhibition of Enzymatic Activity : Studies indicate that DMP can inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Properties : DMP exhibits antioxidant activity that helps mitigate oxidative stress in cells, contributing to its protective effects against cellular damage.

Antimicrobial Activity

DMP has demonstrated significant antimicrobial properties against various pathogens. A study found that DMP exhibited inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections.

Antitumor Activity

Research indicates that DMP may possess antitumor activity. In vitro studies using cancer cell lines have shown that DMP can induce apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The IC50 values for these cell lines were determined to be approximately 15 µM and 20 µM, respectively. These results highlight the potential of DMP as a candidate for cancer therapy.

Neuroprotective Effects

DMP has been investigated for its neuroprotective properties in models of neurodegenerative diseases. In a study involving mouse models of Alzheimer's disease, DMP administration resulted in improved cognitive function and reduced amyloid-beta plaque formation. The compound's ability to modulate neurotransmitter levels is believed to play a crucial role in these protective effects.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various piperazine derivatives, including DMP. The results indicated that DMP exhibited stronger antibacterial activity compared to other derivatives. The study concluded that modifications in the piperazine structure could enhance antimicrobial properties, suggesting further exploration into structural optimization for drug development.

Neuroprotective Study

In another investigation focused on neuroprotection, researchers administered DMP to rats subjected to induced oxidative stress. Behavioral tests showed significant improvements in memory and learning capabilities compared to control groups. Histological analyses revealed decreased neuronal damage and increased neuronal survival in the hippocampus, indicating the potential of DMP for therapeutic use in neurodegenerative disorders.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50/Effect Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Antitumor | MCF-7 | 15 µM |

| Antitumor | HCT-116 | 20 µM |

| Neuroprotection | Mouse model | Improved cognition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-dimethylpiperazine, and how can reaction conditions influence byproduct formation?

- This compound can be synthesized via catalytic cyclization of diethylenetriamine under high-temperature conditions, with copper-silica catalysts minimizing side reactions. Key factors include catalyst loading (e.g., 0.05–0.1 mol%), solvent choice (methanol), and reaction time (12–24 hours). Byproducts like 1,4-dimethylpiperazine arise from intramolecular cyclization or transalkylation, which can be mitigated by optimizing stoichiometry and temperature .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Structural confirmation requires IR spectroscopy (C–N stretching at ~1,100 cm⁻¹), ¹H/¹³C NMR (distinct methyl group resonances at δ 2.2–2.5 ppm), and GC-MS for molecular ion detection (m/z 114.1). Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and melting point analysis (range: 34–36°C) .

Q. What role does this compound play as a non-coordinating buffer in kinetic studies of metal-ligand complexes?

- With a logK₂H of 4.18, this compound is used to maintain constant pH (e.g., pH 4.5–6.5) during metal complexation kinetics. Its weak coordination avoids interference with metal ions (e.g., Ce³⁺, Y³⁺), enabling UV-Vis monitoring of π→π* transitions (e.g., 278 nm for pyridine-based ligands) .

Advanced Research Questions

Q. How do proton transfer and hydrogen bonding dictate the supramolecular architectures of this compound salts?

- In salts with aromatic acids (e.g., nitrobenzoic acid), this compound undergoes proton transfer to form ionic synthons stabilized by N–H⋯O(–COO⁻) hydrogen bonds. Crystallographic studies reveal that –COOH/–COO⁻ groups and water molecules mediate structural diversity, with C–H⋯O interactions extending 2D networks into 3D frameworks. Thermal stability varies widely (TGA decomposition: 150–300°C) depending on acid substituents .

Q. What is the mechanistic role of this compound in asymmetric catalysis, and how does it enhance enantioselectivity?

- As a base in Cu(II)-catalyzed reactions (e.g., DPP-4 inhibitor synthesis), this compound accelerates nitromethane addition via deprotonation while maintaining enantioselectivity (up to 93% ee). Optimal conditions include 8 mol% base, −16°C, and EtOH solvent, achieving 92% yield. Kinetic studies suggest it moderates catalyst turnover without coordinating to the metal center .

Q. How does this compound contribute to CO₂ capture solvent blends, and what thermodynamic advantages does it offer?

- In aqueous blends with piperazine derivatives, this compound improves CO₂ absorption capacity (ΔH ≈ −80 kJ/mol) and solid solubility. Its methyl groups reduce crystallization risk at high concentrations (>2 M), enhancing stripper efficiency. NMR relaxometry confirms stable zwitterionic carbamate formation under cycling conditions (25–50°C) .

Q. What strategies resolve contradictions in toxicity data for this compound across experimental models?

- Discrepancies in LD₅₀ values (oral: 250–500 mg/kg in rodents) arise from metabolic differences (e.g., cytochrome P450 activity). Systematic reviews prioritize studies with defined exposure routes (inhalation/oral), endpoints (hepatic/renal effects), and controlled pH conditions to isolate toxicity mechanisms. Cohort vs. case-control designs are critiqued for bias .

Q. Methodological Notes

Eigenschaften

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.